molecular formula C17H12ClNO2 B1363435 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 522598-05-6

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1363435
CAS No.: 522598-05-6
M. Wt: 297.7 g/mol
InChI Key: SYVNPWGGRKYTBV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS No. 522598-05-6) is a heterocyclic compound belonging to the quinoline-4-carboxylic acid family. Its molecular formula is $$ \text{C}{17}\text{H}{12}\text{ClNO}_2 $$, with a molecular weight of 297.74 g/mol. The IUPAC name reflects its structure: a quinoline core substituted with a methyl group at position 6, a 2-chlorophenyl group at position 2, and a carboxylic acid moiety at position 4. The SMILES notation is $$ \text{CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl} $$, illustrating the spatial arrangement of substituents.

Property Value Source
CAS No. 522598-05-6
Molecular Formula $$ \text{C}{17}\text{H}{12}\text{ClNO}_2 $$
Molecular Weight 297.74 g/mol
Melting Point Not reported
Boiling Point 476.9±45.0 °C (predicted)

Historical Context of Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives originated from classical reactions such as the Pfitzinger and Doebner syntheses. The Pfitzinger reaction, involving isatin and enaminones, was historically limited by substrate instability under basic conditions. In contrast, the Doebner reaction—a three-component synthesis of anilines, aldehydes, and pyruvic acid—enabled broader substrate flexibility but faced challenges with electron-deficient anilines. Modern advancements, such as microwave-assisted synthesis and organocatalysis, have improved yields and reduced reaction times. For example, TMSCl-mediated Pfitzinger reactions achieved cyclization and esterification in one step. These methods are pivotal for synthesizing analogs like this compound, which are explored for pharmaceutical applications.

Positional Isomerism in Chlorophenyl-Methylquinoline Systems

Positional isomerism significantly influences the physicochemical and biological properties of chlorophenyl-methylquinoline derivatives. For instance:

  • 2-Chloro-8-methylquinoline (CAS No. 522598-05-6) differs from 4-chloro-2-methylquinoline (CAS No. 351332-56-4) in the placement of chloro and methyl groups, altering dipole moments and solubility.
  • 6-Chloro-2-methylquinoline exhibits distinct spectroscopic profiles compared to its 8-chloro isomer due to electronic effects from substituent positions.
Isomer CAS No. Key Structural Feature
2-(2-Chlorophenyl)-6-methyl 522598-05-6 Chlorophenyl at C2, methyl at C6
2-(4-Chlorophenyl)-6-methyl 351332-56-4 Chlorophenyl at C4, methyl at C6
6-Chloro-2-methylquinoline Not provided Chloro at C6, methyl at C2

Substituent placement also affects pharmacological activity. For example, 2-(3-chlorophenyl) analogs show enhanced binding to biological targets compared to 4-chlorophenyl variants, likely due to steric and electronic interactions. Studies on 2-(3-chlorophenyl)-6-methylquinoline-4-carboxylate (CID 7026852) revealed distinct NMR shifts attributable to para vs. ortho chlorine positioning. These insights underscore the importance of regioselective synthesis in drug design.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNPWGGRKYTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357105
Record name 2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522598-05-6
Record name 2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with aniline to form 2-(2-chlorophenyl)quinoline. This intermediate is then subjected to further functionalization to introduce the carboxylic acid group at the 4-position and a methyl group at the 6-position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce quinoline-4-carbinol .

Scientific Research Applications

Anticancer Activity

Histone Deacetylase Inhibition

One of the primary applications of 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression and play a significant role in cancer progression. Research has demonstrated that derivatives of this compound exhibit potent HDAC inhibition, particularly against HDAC3, which is associated with various cancers.

  • Case Study : A study synthesized multiple compounds based on this compound, identifying one compound (D28) as a selective HDAC3 inhibitor. This compound showed significant antiproliferative activity against K562 cancer cell lines at a concentration of 2 µM, inducing G2/M cell cycle arrest and promoting apoptosis .
CompoundHDAC SelectivityIC50 (µM)Mechanism
D28HDAC30.5Induces apoptosis
D29HDAC30.7Induces apoptosis
D30HDAC1/2/61.0Less potent

Antimicrobial Properties

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that derivatives of quinoline-4-carboxylic acid show varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : A synthesized derivative was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains significantly affected antibacterial potency. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, outperforming standard antibiotics like ampicillin .
Bacterial StrainMIC (μg/mL)Comparison with Standard
Staphylococcus aureus64Better than ampicillin
Escherichia coli128Comparable to gentamycin
Methicillin-resistant S. aureus>256Ineffective

Antitubercular Activity

Recent studies have explored the potential of this compound in combating Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis of new arylated quinoline carboxylic acids has shown promise in inhibiting both replicating and non-replicating forms of the bacteria.

  • Case Study : Derivatives modified with alkyl and aryl groups were screened for their ability to inhibit Mtb DNA gyrase, an essential enzyme for bacterial replication. Compounds exhibiting strong inhibition were identified, with some showing effective activity at concentrations as low as 1 μM .
CompoundTargetIC50 (µM)
QCA 7iMtb DNA gyrase1
QCA 7mMtb DNA gyrase1

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Modifications and Substituent Effects

Key structural variations among quinoline derivatives include substituents on the quinoline core and the aryl group at position 2. These modifications significantly influence physical properties, reactivity, and biological activity.

Table 1: Structural Features of Selected Quinoline Derivatives
Compound Name Substituents (Position) CAS Number Molecular Weight Key Structural Features Reference
2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid - 2-Cl (phenyl)
- 6-CH₃ (quinoline)
20389-09-7 287.71 Chlorine at ortho position; methyl at C6
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid - 4-F (phenyl)
- 6-OCH₃ (quinoline)
- 311.30 Fluorine at para position; methoxy at C6
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid - 4-OCH(CH₃)₂ (phenyl)
- 6-CH₃ (quinoline)
438220-76-9 335.37 Bulky isopropoxy group; increased lipophilicity
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid - 2-OH (phenyl)
- 6-Cl (quinoline)
669753-96-2 299.71 Hydroxyl group enhances polarity
2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid - 3-Br (phenyl)
- 6-CH₃ (quinoline)
725687-88-7 342.20 Bromine increases molecular weight

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : The 2-chlorophenyl group in the target compound may enhance electrophilic reactivity compared to fluorine (in 4b) .
  • Polarity : Hydroxyl substituents (e.g., 669753-96-2) increase water solubility but may reduce membrane permeability .

Key Observations :

  • Low yields (e.g., 13% for 4b ) suggest challenges in isolating polar quinoline derivatives.
  • Esterification (e.g., using methyl iodide) is a common step to improve solubility for purification .

Physical and Spectroscopic Properties

Substituents influence melting points, solubility, and spectral characteristics.

Table 3: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H-NMR Features (δ, ppm) Reference
This compound Not reported Expected C=O (~1700) - 2-Cl phenyl protons: ~7.2–7.5
- 6-CH₃: ~2.5
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid 226–228 1697 (C=O), 3574 (OH) - OCH₃: 3.93
- Aromatic: 7.35
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Not reported - Hydroxyl proton: ~10.0 (broad)

Key Observations :

  • Methoxy and hydroxyl groups produce distinct IR and NMR signals (e.g., OCH₃ at 3.93 ppm ).
  • Chlorine substituents cause deshielding in aromatic regions .

Key Observations :

  • Methoxy and sulfonamido groups are linked to specific receptor interactions .
  • The target compound’s 2-chlorophenyl and methyl groups may synergize for hydrophobic interactions in drug design.

Biological Activity

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H12ClN2O2
  • Molecular Weight : 297.74 g/mol
  • CAS Number : 522598-05-6

The compound features a quinoline core structure with a carboxylic acid group and a chlorophenyl substituent, which may influence its biological properties.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies indicate that quinoline derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 4.9–17 µM against E. coli ATCC 35128, suggesting that this compound may possess similar activity due to structural similarities with other active quinolines .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific effects of this compound on cancer cell lines remain to be elucidated but are expected to follow similar patterns due to its structural characteristics.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of their activity.
  • Cell Cycle Modulation : Similar compounds have been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including those similar to this compound. The results indicated significant inhibition against pathogenic strains, supporting further investigation into its potential as an antimicrobial agent .
  • Anticancer Studies : Research on analogs revealed that certain quinoline derivatives exhibited selective cytotoxicity towards cancer cells without affecting normal cells. This selectivity is attributed to their ability to target specific molecular pathways involved in tumor growth .
  • Toxicological Assessment : Preliminary toxicity studies indicated that related compounds did not exhibit significant genotoxicity or cytotoxicity at therapeutic doses, suggesting a favorable safety profile for future clinical applications .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli, S. aureus
AnticancerInduction of apoptosis in cancer cells
Mechanism InsightsEnzyme inhibition, ROS generation

Q & A

Q. What are the established synthetic methodologies for 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Condensation reactions : Starting with substituted benzaldehydes and aminopyridine derivatives. For example, 4-chlorobenzaldehyde may react with 2-aminopyridine under acidic conditions to form the quinoline core .
  • Cyclization : Catalyzed by transition metals (e.g., palladium or copper) in solvents like DMF or toluene to stabilize intermediates .
  • Functionalization : Methyl and chlorophenyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution.
  • Purification : Recrystallization or column chromatography ensures >95% purity.

Q. Key Considerations :

  • Reaction temperature and catalyst loading significantly impact yield.
  • Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D molecular geometry. Programs like SHELXL refine structural parameters (bond lengths, angles) with high precision .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C6, chlorophenyl at C2).
  • Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • FT-IR : Detects carboxylic acid C=O stretching (~1700 cm1^{-1}) and aromatic C-Cl vibrations.

Data Interpretation Tip : Cross-validate crystallographic data with computational models (DFT) to resolve ambiguities in electron density maps .

Q. What are the primary research applications of this quinoline derivative in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Studies : Structure-activity relationship (SAR) analyses compare halogenated quinoline derivatives against bacterial/fungal strains .
  • Enzyme Inhibition : Molecular docking screens for interactions with targets like topoisomerases or kinases.
  • Prodrug Development : The carboxylic acid group facilitates conjugation with bioactive moieties (e.g., peptides) to enhance solubility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst ratio) systematically.
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and minimize side products.
  • Catalyst Screening : Test alternatives to palladium (e.g., Cu(I)-zeolites) for cost-effective scaling .

Case Study : A 15% yield increase was achieved by replacing toluene with DMF, enhancing solubility of aromatic intermediates .

Q. What strategies are recommended for resolving contradictory crystallographic refinement results?

Methodological Answer:

  • Multi-software Validation : Compare SHELXL refinements with other programs (e.g., Olex2 or Phenix) to identify outliers .
  • Twinned Data Handling : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .
  • Hydrogen Bond Analysis : Confirm plausible interactions (e.g., carboxylic acid dimerization) to validate packing models .

Example : Discrepancies in unit cell parameters (a=10.59a = 10.59 Å vs. a=10.72a = 10.72 Å) were resolved by re-measuring diffraction data at low temperature to reduce thermal motion artifacts .

Q. How do substituent modifications at specific positions affect the compound’s biological activity?

Methodological Answer:

  • Position 2 (Chlorophenyl) : Electron-withdrawing Cl enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibition potency .
  • Position 6 (Methyl) : Hydrophobic groups increase membrane permeability, critical for intracellular targets.
  • Position 4 (Carboxylic Acid) : Conversion to esters or amides modulates bioavailability and metabolic stability .

Q. SAR Table :

Substituent PositionModificationEffect on Activity
2 (Chlorophenyl)Br substitutionReduced potency due to steric hindrance
6 (Methyl)Ethyl replacementImproved logP but decreased solubility
4 (Carboxylic Acid)Amide derivativeEnhanced target selectivity

Validation : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with molecular dynamics simulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid
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2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

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